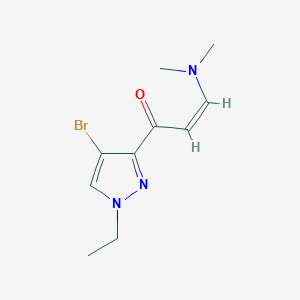
1-(3,4-dimethoxybenzyl)pyrrolidine
Descripción general
Descripción
1-(3,4-dimethoxybenzyl)pyrrolidine, also known as DMMDA-2, is a chemical compound that belongs to the family of phenethylamines. It is a psychoactive substance that has been studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 1-(3,4-dimethoxybenzyl)pyrrolidine is not fully understood, but it is believed to involve the activation of the serotonin 5-HT2A receptor. This activation leads to changes in the activity of neurons in the brain, which can result in altered perception, mood, and cognition.
Biochemical and Physiological Effects:
1-(3,4-dimethoxybenzyl)pyrrolidine has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which can result in altered mood and perception. 1-(3,4-dimethoxybenzyl)pyrrolidine has also been shown to increase heart rate and blood pressure, which can be a concern for some research applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,4-dimethoxybenzyl)pyrrolidine has several advantages for use in lab experiments. It is a highly selective compound that can be used to study the specific effects of serotonin 5-HT2A receptor activation. It is also relatively easy to synthesize and purify, making it a cost-effective option for some research applications.
However, 1-(3,4-dimethoxybenzyl)pyrrolidine also has several limitations for lab experiments. It is a psychoactive substance that can have unpredictable effects on test subjects, which can make it difficult to control for confounding variables. It is also a controlled substance in many jurisdictions, which can make it difficult to obtain for research purposes.
Direcciones Futuras
There are several future directions for research involving 1-(3,4-dimethoxybenzyl)pyrrolidine. One potential area of study is the role of the serotonin 5-HT2A receptor in the regulation of mood and cognition. Another potential area of study is the potential therapeutic applications of 1-(3,4-dimethoxybenzyl)pyrrolidine for the treatment of depression, anxiety, and other mood disorders.
Conclusion:
In conclusion, 1-(3,4-dimethoxybenzyl)pyrrolidine is a psychoactive substance that has been studied for its potential applications in scientific research. It has a high affinity for the serotonin 5-HT2A receptor and has been shown to have a range of biochemical and physiological effects. While it has several advantages for use in lab experiments, it also has several limitations, including its psychoactive effects and controlled status. Future research in this area may help to elucidate the role of the serotonin 5-HT2A receptor in the regulation of mood and cognition and may lead to the development of new treatments for mood disorders.
Aplicaciones Científicas De Investigación
1-(3,4-dimethoxybenzyl)pyrrolidine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. 1-(3,4-dimethoxybenzyl)pyrrolidine has also been studied for its potential effects on the dopaminergic system, which is involved in the regulation of reward and motivation.
Propiedades
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-15-12-6-5-11(9-13(12)16-2)10-14-7-3-4-8-14/h5-6,9H,3-4,7-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZXZRHARATZMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCCC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxybenzyl)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(5-chloro-2-thienyl)-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4657045.png)
![5-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-2-methylbenzamide](/img/structure/B4657048.png)




![2-({[4-(3-chlorophenyl)-1-piperazinyl]acetyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4657095.png)
![4-chloro-N-(3-{[(2,5-dichlorophenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4657102.png)
![3-(4-methoxyphenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4657107.png)

![2-{3-methoxy-4-[2-(phenylthio)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4657130.png)
![N-(3,4-dimethylphenyl)-2-{[5-(4-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4657139.png)
![ethyl 5-[6-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-4-hydroxy-2-methylthiophene-3-carboxylate](/img/structure/B4657141.png)
![2-ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B4657152.png)